1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride
Description
1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring bearing 4-ethoxy and 3-methoxy substituents. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability. The ethoxy and methoxy groups are electron-donating, which may influence electronic interactions with biological targets compared to halogenated or bulky substituents.
Properties
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3;/h5-8H,4,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPCAHAXOHSGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst, to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Deprotonation and Nucleophilic Reactions
The hydrochloride salt can be deprotonated under basic conditions to yield the free amine, enabling nucleophilic reactions. For example:
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Reductive Amination : The free amine reacts with ketones in the presence of sodium tris(acetoxy)borohydride (STAB-H) to form secondary amines. A study using the structurally similar 1-(4-methoxyphenyl)ethylamine demonstrated a 75% yield in reductive amination with 1-(3-methylpyridin-2-yl)ethanone (Table 1) .
Table 1: Reductive amination conditions and outcomes
| Reactant | Reagent/Solvent | Conditions | Yield |
|---|---|---|---|
| 1-(4-Methoxyphenyl)ethylamine + 1-(3-methylpyridin-2-yl)ethanone | STAB-H, DCM | 24h, 20°C | 75% |
Condensation Reactions
The amine participates in Schiff base formation with carbonyl compounds. In a patented synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine :
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Schiff Base Formation : 4-Methoxyacetophenone reacts with (S)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid (PTSA) catalysis. Water is removed azeotropically via a Dean-Stark trap.
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Subsequent Hydrogenation over Pd/C (10% w/w) at 35–40°C for 10–12 hours reduces the imine to the amine (Table 2).
Table 2: Key steps in Schiff base synthesis and hydrogenation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Schiff base formation | PTSA, toluene, reflux, 10–12h | 180g intermediate (syrup) |
| Hydrogenation | 10% Pd/C, H₂, ethyl acetate, 35–40°C | 150g crude product (liquid) |
Salt Formation and Acid-Base Reactivity
The hydrochloride salt can be neutralized to liberate the free amine, which is critical for further functionalization:
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Deprotection : Treatment with 10% NaOH converts the hydrochloride salt to the free base, enabling extraction with methylene chloride (MDC) .
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Recrystallization : The free base is reconverted to the hydrochloride salt using 14% HCl in isopropyl alcohol (IPA), yielding a crystalline solid with a melting point of 178–180°C .
Stability and Degradation
Scientific Research Applications
1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and biological implications.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points:
Halogenated Analogs (): Chloro and fluoro substituents introduce electron-withdrawing effects, reducing ring reactivity but increasing lipophilicity and metabolic resistance .
Aromatic System Diversity: The target compound’s phenyl ring contrasts with naphthalene () or heterocyclic systems ().
Steric and Stereochemical Considerations: Bulky substituents like adamantane () introduce steric hindrance, limiting binding to compact active sites. In contrast, the target compound’s alkoxy groups offer moderate bulk with flexibility . Enantiomer-specific activity is noted in chiral analogs (e.g., ’s (1R)-configuration), suggesting stereochemistry may critically influence target selectivity .
Physicochemical Properties :
- Hydrochloride salts universally improve solubility. The adamantane derivative (215.76 g/mol) has lower molecular weight than the target compound (245.45 g/mol) but higher lipophilicity due to its rigid hydrocarbon structure .
- Purity levels (95–97% in analogs) indicate standard synthetic protocols for amine hydrochlorides, often involving acid-base purification .
Biological Implications :
- TAAR1 Agonists : highlights substituted ethylamines as TAAR1 agonists for schizophrenia. The target compound’s alkoxy groups may favor receptor activation over halogenated analogs .
- Anti-Inflammatory Applications : Adamantane-containing amines () act as soluble epoxide hydrolase (sEH) inhibitors, suggesting substituent-driven modulation of enzyme activity .
Biological Activity
1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula . It is characterized by an ethoxy and methoxy group attached to a phenyl ring, along with an ethanamine moiety. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential biological activities and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as either an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are necessary to elucidate these interactions further.
Potential Therapeutic Applications
Research indicates that this compound may have applications in drug development, particularly in the following areas:
- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological applications.
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth, indicating that this compound may possess similar properties.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds can provide insights into its unique biological activity. Below is a summary table comparing this compound with related compounds.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine HCl | Ethoxy and methoxy groups on phenyl ring | Potential neurotransmitter modulation, antitumor effects |
| 1-(4-Methoxyphenyl)ethan-1-amine HCl | Lacks ethoxy group | Different reactivity and potential biological properties |
| 1-(4-Ethoxyphenyl)ethan-1-amine HCl | Lacks methoxy group | Varies in chemical interactions compared to target compound |
Case Study: Antitumor Activity
Recent studies have focused on the antitumor potential of compounds structurally similar to this compound. For instance, compounds exhibiting similar phenolic structures have been evaluated for their inhibitory effects on cancer cell lines. A notable finding was that certain derivatives demonstrated significant cytotoxicity against various cancer types, suggesting that structural modifications could enhance the therapeutic index of this compound.
Research Findings on Enzyme Interaction
In a study profiling numerous chemicals for their enzymatic activities, it was found that compounds with similar substituents exhibited varying degrees of inhibition against key metabolic enzymes. The findings suggest that this compound may also interact with these enzymes, influencing metabolic pathways relevant to drug metabolism and efficacy.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Alkylation : Introduce the ethoxy and methoxy groups to the benzene ring using alkyl halides under basic conditions (e.g., NaH in DMF) .
Reductive Amination : React the ketone intermediate (e.g., 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-one) with ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) .
Salt Formation : Treat the free base with hydrochloric acid in an anhydrous solvent (e.g., ethanol) to form the hydrochloride salt .
- Purity Optimization :
- Use HPLC with UV detection (λmax ~255 nm, similar to analogs) to monitor purity ≥98% .
- Recrystallize from ethanol/water mixtures to remove impurities .
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | NaH, DMF, alkyl halide | Introduce substituents |
| Reductive Amination | NaBH3CN, NH3, MeOH | Form amine intermediate |
| Salt Formation | HCl (g), ethanol | Stabilize as hydrochloride |
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect aromatic protons (δ 6.5–7.5 ppm for substituted benzene), ethoxy (δ 1.3–1.5 ppm for -OCH2CH3), and methoxy (δ 3.8–4.0 ppm for -OCH3) .
- ¹³C NMR : Confirm carbonyl (if intermediate) at δ 190–210 ppm and amine salt at δ 40–50 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]+ peak matching molecular weight (e.g., ~229.7 g/mol for free base) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for powder handling to prevent inhalation .
- Waste Disposal : Collect in sealed containers and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays involving this compound be resolved?
- Methodological Answer : Contradictions may arise from:
- Batch Variability : Verify purity via HPLC and adjust calculations for salt vs. free base concentrations .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (25°C vs. 37°C) .
- Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) and functional cAMP assays .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Catalysis : Use chiral catalysts (e.g., Ru-BINAP) during reductive amination to control stereochemistry .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., 2-MeTHF) to improve scalability .
- Process Monitoring : Implement in-line FTIR to track reaction completion and minimize side products .
Q. How does the substitution pattern on the benzene ring influence biological activity compared to analogs?
- Methodological Answer :
- Comparative Analysis :
- Replace ethoxy/methoxy groups with halogens (e.g., -Cl) and test affinity for targets like serotonin receptors .
- Use molecular docking to simulate interactions with receptor binding pockets (e.g., hydrophobic vs. polar regions) .
- Data Interpretation :
- Table 2: Analog Comparison
| Substituents | LogP | Receptor Binding (IC50) |
|---|---|---|
| 4-Ethoxy-3-methoxy | 2.1 | 15 nM |
| 3,4-Dimethoxy | 1.8 | 22 nM |
| 4-Chloro-3-methoxy | 2.5 | 8 nM |
Q. What are the stability profiles under varying storage conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
